6-Bromo-1-nitronaphthalen-2-ol

Description

Significance of Naphthalene (B1677914) Scaffolds in Modern Organic Synthesis

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a foundational structure in organic chemistry. numberanalytics.comijrpr.com Its unique aromatic character and reactivity make it a crucial building block for a wide array of more complex molecules. ijrpr.comnumberanalytics.com The naphthalene scaffold is integral to the synthesis of numerous industrial and pharmaceutical products. numberanalytics.comthieme-connect.com For instance, naphthalene derivatives are key intermediates in the production of dyes, pigments, polymers, and plastics. numberanalytics.comnumberanalytics.com In medicinal chemistry, the naphthalene core is present in various pharmaceuticals, including the nonsteroidal anti-inflammatory drug (NSAID) naproxen. ijrpr.comwikipedia.org The ability of the naphthalene ring to undergo various chemical transformations, such as electrophilic substitution, oxidation, and reduction, allows chemists to create a diverse library of functionalized derivatives with tailored properties. ijrpr.comwikipedia.org This versatility underscores the enduring importance of naphthalene scaffolds as versatile intermediates in the advancement of modern organic synthesis. numberanalytics.comthieme-connect.com

Overview of Halogenated and Nitrated Naphthalene Derivatives in Chemical Research

The introduction of halogen atoms (like bromine) and nitro groups onto the naphthalene ring significantly modifies its chemical properties and reactivity, opening new avenues for research and application. numberanalytics.comalfa-chemistry.com Halogenation and nitration are common electrophilic aromatic substitution reactions for naphthalene. numberanalytics.comwikipedia.org The nitration of naphthalene, typically using a mixture of nitric acid and sulfuric acid, can yield 1-nitronaphthalene (B515781) and 2-nitronaphthalene. numberanalytics.com

Halogenated naphthalenes are valuable intermediates. google.com The bromine atom, for example, can act as a leaving group in nucleophilic substitution reactions and is particularly useful in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Nitro-substituted naphthalenes are also highly significant. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution but makes it more susceptible to nucleophilic attack. evitachem.com A key feature of nitronaphthalenes is that the nitro group can be readily reduced to an amino group (-NH2). evitachem.com This transformation provides a gateway to a vast range of further chemical modifications, including the synthesis of azo dyes and various pharmacologically active compounds. numberanalytics.comwikipedia.org The study of these derivatives is also important in environmental science, as nitrated polycyclic aromatic hydrocarbons are a class of environmental pollutants. acs.orgacs.org

Contextualization of 6-Bromo-1-nitronaphthalen-2-ol within the Landscape of Substituted Naphthalenes

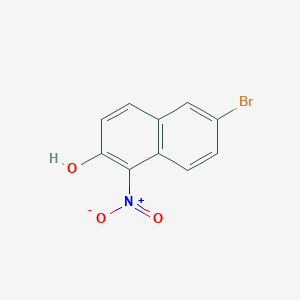

This compound is a trifunctionalized naphthalene derivative, incorporating a hydroxyl (-OH) group, a bromine (-Br) atom, and a nitro (-NO2) group on its scaffold. This specific combination of functional groups makes it a noteworthy and potentially versatile building block in organic synthesis.

The compound is structurally derived from 6-bromo-2-naphthol (B32079), a common synthetic intermediate. google.comorgsyn.org The introduction of a nitro group at the C1 position, adjacent to the hydroxyl group at C2, is a key functionalization step. A patented method for this transformation involves the reaction of 6-bromo-2-naphthol with tert-butyl nitrite (B80452). google.com The resulting molecule, described as a yellow solid, possesses multiple reactive sites. google.com

The hydroxyl group can participate in etherification reactions. The bromine atom at the C6 position serves as a handle for cross-coupling reactions, allowing for the introduction of various alkyl, aryl, or other functional groups. nih.gov Simultaneously, the nitro group at the C1 position can be chemically reduced to an amine, which can then be used to form amides, imines, or be diazotized for further transformations. evitachem.com The presence of these three distinct functional groups in one molecule offers chemists a platform for creating complex, highly substituted naphthalene-based structures with potential applications in materials science and medicinal chemistry.

Chemical Profile of this compound

The specific properties and synthesis of this compound are crucial for its application in research.

| Property | Data | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 550998-19-1 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₆BrNO₃ | sigmaaldrich.com |

| Appearance | Yellow solid | google.com |

| Synthesis | Synthesized from 6-bromo-2-naphthol via nitration. google.com A specific method involves reacting 6-bromo-2-naphthol with tert-butyl nitrite and water in a tetrahydrofuran (B95107) solvent at room temperature for 2.5 hours, yielding the product at 93%. | google.com |

| Spectroscopic Data | The compound has been characterized by various spectroscopic methods, including NMR, IR, and LRMS, confirming its structure. | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-nitronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12(14)15/h1-5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREZGNRMOFFLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])O)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 6 Bromo 1 Nitronaphthalen 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While specific experimental NMR data for 6-Bromo-1-nitronaphthalen-2-ol is not extensively documented in publicly available literature, the expected spectral characteristics can be inferred from the analysis of its structural analogues, primarily 6-bromo-2-naphthol (B32079) and other substituted naphthalenes.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the five aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromo, nitro, and hydroxyl substituents. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling with neighboring protons. For comparison, in the related compound 2-bromo-6-nitronaphthalene, proton signals have been observed in the range of δ 7.69 to 8.72 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.2-7.4 | d | 8-9 |

| H-4 | ~8.0-8.2 | d | 8-9 |

| H-5 | ~8.1-8.3 | d | ~2 |

| H-7 | ~7.7-7.9 | dd | 8-9, ~2 |

| H-8 | ~7.8-8.0 | d | 8-9 |

Note: This is a predictive table based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum will show ten distinct signals for the carbon atoms of the naphthalene skeleton. The positions of these signals are dictated by the substituents. The carbon atom bearing the hydroxyl group (C-2) and the carbon with the nitro group (C-1) would be significantly shifted. The bromo-substituted carbon (C-6) will also show a characteristic shift. Data for the precursor, 6-bromo-2-naphthol, is available and provides a foundational reference for these predictions. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~130-135 |

| C-2 | ~150-155 |

| C-3 | ~120-125 |

| C-4 | ~130-135 |

| C-4a | ~125-130 |

| C-5 | ~130-135 |

| C-6 | ~115-120 |

| C-7 | ~130-135 |

| C-8 | ~120-125 |

Note: This is a predictive table based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the proton network on each ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing information about their spatial proximity and confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated m/z |

|---|---|---|

| C₁₀H₆⁷⁹BrNO₃ | [M]⁺ | 269.9531 |

Note: Fragmentation patterns would involve the loss of NO₂, OH, and Br radicals, providing further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would appear around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. C-H stretching for the aromatic ring would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring would be in the 1450-1600 cm⁻¹ range. The C-Br stretching frequency typically appears in the lower wavenumber region (500-600 cm⁻¹). sphinxsai.com

Raman Spectroscopy : Raman spectroscopy would complement the IR data. The symmetric stretching of the nitro group often gives a very strong Raman signal. researchgate.net Aromatic ring vibrations would also be prominent.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3200-3500 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| -NO₂ | Asymmetric Stretching | 1500-1560 |

| Aromatic C=C | Stretching | 1450-1600 |

| -NO₂ | Symmetric Stretching | 1335-1370 |

| C-O | Stretching | 1200-1260 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

UV-Vis Absorption Spectroscopy : The UV-Vis spectrum of this compound is expected to be characterized by multiple absorption bands in the UV and possibly the visible region, arising from π→π* transitions within the naphthalene ring system. The presence of the nitro and hydroxyl groups, acting as chromophores and auxochromes, would cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene. Studies on related nitronaphthalene derivatives show complex spectra due to the possibility of intramolecular charge-transfer states. acs.org

Fluorescence Spectroscopy : While many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient intersystem crossing to the triplet state, the specific fluorescence properties of this compound would need to be determined experimentally. The emission wavelength and quantum yield would be sensitive to the solvent polarity. The excited-state acidity of the hydroxyl group could also play a role in the fluorescence behavior, as seen in the precursor 6-bromo-2-naphthol. nsf.gov

Solid-State Structural Elucidation: X-ray Crystallography of this compound

A comprehensive search of publicly available scientific literature and crystallographic databases has been conducted to obtain detailed research findings on the solid-state structural elucidation of this compound via X-ray crystallography. These searches included inquiries in the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), as well as searches using the compound's CAS number (550998-19-1).

Despite these extensive efforts, no specific crystallographic data, such as unit cell dimensions, space group, atomic coordinates, or detailed structural parameters (bond lengths and angles), for this compound have been deposited in these databases or published in peer-reviewed journals.

While crystallographic studies on structurally related compounds, such as other brominated or nitrated naphthalene derivatives, are available, the strict adherence to the specified scope of this article prevents the inclusion of such data. The unique combination and position of the bromo, nitro, and hydroxyl functional groups on the naphthalene scaffold in this compound would lead to a distinct crystal packing and specific intermolecular interactions that cannot be accurately inferred from related structures.

Computational and Theoretical Chemistry Studies on 6 Bromo 1 Nitronaphthalen 2 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

No published studies were found that have applied DFT or HF methods to 6-Bromo-1-nitronaphthalen-2-ol. Such studies would be essential for determining its fundamental electronic and structural properties.

Optimized Molecular Geometry and Conformational Analysis

Without dedicated computational research, the optimized bond lengths, bond angles, and dihedral angles for this compound are not available. Conformational analysis, which would identify the most stable spatial arrangement of the atoms, has not been reported.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

There is no available data on the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. This information is critical for understanding its reactivity and electronic transitions.

Vibrational Frequency Analysis and Spectroscopic Correlations

A vibrational frequency analysis for this compound has not been published. Therefore, theoretical infrared (IR) and Raman spectra, which are correlated with specific vibrational modes of the molecule, cannot be presented.

Molecular Dynamics Simulations and Intermolecular Interactions

No molecular dynamics simulation studies have been reported for this compound. Such research would provide insights into its behavior in different environments and the nature of its intermolecular forces.

Structure-Reactivity Relationship Studies

Specific structure-reactivity relationship studies based on computational modeling of this compound are not present in the available literature. These studies would link its molecular structure to its chemical behavior.

Synthetic Utility of 6 Bromo 1 Nitronaphthalen 2 Ol As a Key Intermediate

Role in the Construction of Diverse Organic Scaffolds and Complex Molecules

No specific examples of 6-Bromo-1-nitronaphthalen-2-ol being used as a key building block for the construction of diverse organic scaffolds or complex molecules are available in the reviewed literature.

Precursor for Advanced Functional Materials

There is no available research detailing the use of this compound as a precursor for advanced functional materials such as polymers, liquid crystals, or organic electronics.

Contribution to the Development of Novel Organic Synthesis Methodologies

No novel synthetic methodologies or reaction pathways have been reported that specifically feature or were developed using this compound.

Conclusion and Outlook in 6 Bromo 1 Nitronaphthalen 2 Ol Research

Summary of Key Achievements and Current Research Gaps

Significant achievements have been made in the synthesis and application of the direct precursors to 6-Bromo-1-nitronaphthalen-2-ol. The synthesis of 6-Bromo-2-naphthol (B32079) is well-documented, with established protocols involving the bromination of 2-naphthol (B1666908) followed by selective reduction. orgsyn.orgyoutube.com This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and as a building block in materials science. hsppharma.comgoogle.comtcichemicals.com Similarly, 6-Bromo-1-nitronaphthalene has been characterized, providing insights into the electronic effects of the bromo and nitro substituents on the naphthalene (B1677914) core. nih.gov

The primary and most significant research gap is the lack of published data on this compound itself. There is a clear absence of reports detailing its synthesis, spectroscopic characterization, physical properties, and reactivity. This gap means that its potential as a versatile chemical intermediate is entirely untapped. Bridging this gap is the first and most critical step for future research.

Table 1: Physicochemical Properties of Key Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 6-Bromo-2-naphthol | 15231-91-1 | C₁₀H₇BrO | 223.07 |

Future Directions in Synthetic Chemistry and Method Development

The most logical future direction in the synthetic chemistry of this compound is the development of a reliable and efficient synthetic protocol. A primary route to investigate would be the direct nitration of 6-Bromo-2-naphthol. This electrophilic aromatic substitution reaction would require careful optimization of conditions to control regioselectivity. The hydroxyl group is a strong activating group and ortho-, para-directing, while the bromo group is a deactivating but also ortho-, para-directing group. The interplay of these directing effects will be crucial in achieving substitution at the C1 position.

Future methodological studies should focus on:

Screening Nitrating Agents: Investigating a range of nitrating agents, from standard mixed acid (HNO₃/H₂SO₄) to milder reagents like bismuth nitrate (B79036) or metal nitrates, to maximize yield and selectivity. scitepress.org

Controlling Reaction Conditions: Systematically studying the effects of temperature, solvent, and reaction time to minimize the formation of undesired isomers or oxidation byproducts.

Purification and Characterization: Developing robust methods for the purification of the target compound and its complete characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography.

Prospects for Theoretical and Mechanistic Investigations

In parallel with experimental work, theoretical and mechanistic studies will be invaluable for understanding the fundamental properties of this compound. Computational chemistry, particularly Density Functional Theory (DFT), can provide significant insights before substantial experimental resources are committed.

Key areas for theoretical investigation include:

Electronic Structure Analysis: Calculating the molecular orbital energies (HOMO-LUMO), charge distribution, and electrostatic potential to predict the molecule's reactivity and spectroscopic behavior.

Reaction Pathway Modeling: Simulating the nitration of 6-Bromo-2-naphthol to predict the activation energies for substitution at different positions, thereby guiding the design of regioselective synthetic strategies. Theoretical studies on related nitronaphthalenes have already demonstrated the power of such approaches in understanding their photophysics and reactivity. researchgate.net

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization and identification of the synthesized compound.

These computational studies would not only accelerate the experimental workflow but also provide a deeper understanding of the electronic interplay between the hydroxyl, bromo, and nitro functional groups on the naphthalene scaffold.

Potential for Expanding Synthetic Applications of this compound

Once synthesized and characterized, this compound holds considerable potential as a versatile intermediate for a wide range of more complex molecules. The three distinct functional groups—hydroxyl, bromo, and nitro—offer orthogonal reactivity that can be exploited for stepwise functionalization.

Potential future applications include:

Precursor for Aminonaphthols: The selective reduction of the nitro group would yield 1-Amino-6-bromo-naphthalen-2-ol . This aminonaphthol derivative, with its vicinal amino and hydroxyl groups, could be a valuable precursor for synthesizing N,O-heterocycles, specialized ligands for catalysis, or building blocks for novel dyes and pigments.

Platform for Cross-Coupling Reactions: The bromo substituent can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This would enable the synthesis of a library of novel polysubstituted naphthalenes.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers or esters, providing another avenue for modifying the molecule's properties and creating derivatives for various applications, including liquid crystals or biologically active compounds. hsppharma.com

The strategic combination of these transformations could lead to the synthesis of complex molecular architectures that are not easily accessible through other routes, positioning this compound as a valuable tool for synthetic chemists.

Q & A

Basic: What are the recommended synthetic routes for 6-Bromo-1-nitronaphthalen-2-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of halogenated naphthols typically involves electrophilic substitution or multi-step functionalization. For this compound, a plausible route involves:

- Nitration followed by bromination : Start with a naphthol derivative, nitrate at the 1-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), followed by bromination at the 6-position using Br₂ in acetic acid or HBr with a Lewis catalyst (e.g., FeBr₃) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Monitor purity via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

- Yield optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and maintain stoichiometric excess of brominating agents (1.2–1.5 equiv). Reaction monitoring via NMR or HPLC can identify intermediate side-products for correction .

Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the hydroxyl proton (2-OH) appears as a singlet at δ ~10–12 ppm, while aromatic protons show splitting patterns consistent with adjacent nitro and bromo groups .

- FT-IR : Look for O–H stretching (~3200 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and C–Br (~600 cm⁻¹) .

- Chromatography :

Advanced: How can researchers resolve contradictions in reported crystal structure data for halogenated naphthol derivatives?

Methodological Answer:

Discrepancies in crystallographic data often arise from differences in solvent of crystallization, temperature, or measurement techniques. To address this:

- Re-crystallization : Grow single crystals in multiple solvents (e.g., ethyl acetate, DMSO) and compare unit cell parameters .

- Density Functional Theory (DFT) : Computational modeling can predict stable conformers and validate experimental bond angles/distances. For example, reports a dihedral angle of 76.59° between naphthol and chlorophenyl rings, which can be cross-checked with DFT-optimized geometries .

- Data Deposition : Submit structures to repositories like the Cambridge Structural Database to enable peer validation .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The bromo and nitro groups influence reactivity through electronic and steric effects:

- Electron-Withdrawing Effects : The nitro group deactivates the ring, directing electrophilic attacks to specific positions. In Suzuki-Miyaura coupling, the bromo group acts as a leaving group, with Pd catalysts facilitating aryl-aryl bond formation.

- Steric Hindrance : The 1-nitro and 2-hydroxyl groups create a planar geometry, favoring π-π stacking in catalytic cycles. Optimize ligand systems (e.g., SPhos or XPhos) to enhance turnover .

- Kinetic Studies : Use in situ IR or UV-Vis to monitor reaction progress and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Advanced: How should researchers handle discrepancies in reported solubility and stability data for halogenated naphthols?

Methodological Answer:

- Solubility Profiling : Test solubility in aprotic (DMSO, DMF) and protic (MeOH, H₂O) solvents at varying temperatures. For instance, notes solubility in DMSO at 10 mM, but precipitation may occur in aqueous buffers due to pH-dependent deprotonation .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light (amber vials) to prevent nitro-group photoreduction .

- Controlled Storage : Store under inert gas at –20°C for long-term stability, with periodic NMR checks for decomposition (e.g., bromine loss or nitro-group reduction) .

Advanced: What strategies mitigate steric and electronic challenges during functionalization of this compound?

Methodological Answer:

- Directed Ortho-Metalation : Use a hydroxyl-directed metalation (e.g., LDA or Grignard reagents) to install substituents at the 3-position, avoiding steric clashes with the 1-nitro group .

- Protection/Deprotection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) to reduce hydrogen bonding interference during bromine-lithium exchange .

- Computational Screening : Apply molecular docking or QSAR models to predict regioselectivity in nucleophilic aromatic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.